molecular formula C11H13F4NO B11759431 (3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine

(3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine

Cat. No.: B11759431
M. Wt: 251.22 g/mol
InChI Key: AXUWAGQRXHXFNN-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is a chemical compound with the molecular formula C11H13F4NO It is known for its unique structure, which includes a fluorinated benzyl group and a trifluoromethoxy-propyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves the reaction of 3-fluorobenzyl chloride with 3-trifluoromethoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl or propyl derivatives.

Scientific Research Applications

(3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets. The fluorinated benzyl group and the trifluoromethoxy-propyl group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-benzyl)-(3-methoxy-propyl)-amine
  • (3-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine
  • (3-Fluoro-benzyl)-(3-trifluoromethyl-propyl)-amine

Uniqueness

(3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is unique due to the presence of both fluorinated benzyl and trifluoromethoxy-propyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.

Properties

Molecular Formula

C11H13F4NO

Molecular Weight

251.22 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine

InChI

InChI=1S/C11H13F4NO/c12-10-4-1-3-9(7-10)8-16-5-2-6-17-11(13,14)15/h1,3-4,7,16H,2,5-6,8H2

InChI Key

AXUWAGQRXHXFNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCOC(F)(F)F

Origin of Product

United States

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